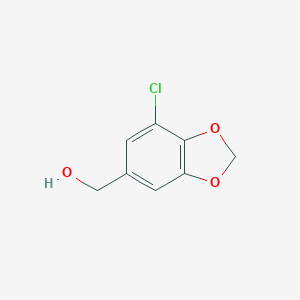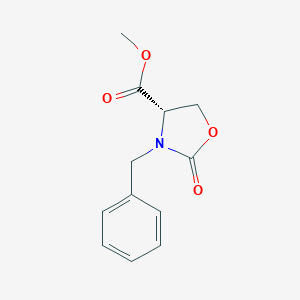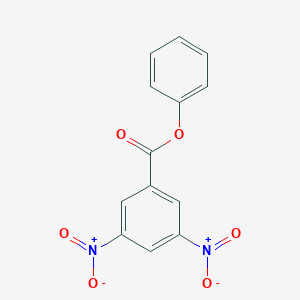
Methyl 5-amino-2-chloro-4-fluorobenzoate
Overview
Description
Methyl 5-amino-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . It is a benzoate ester derivative, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid. The process involves the following steps :
Esterification: A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid, methanol (CH3OH), and sulfuric acid (H2SO4) is heated to reflux for 6 hours.
Cooling and Extraction: The reaction mixture is then cooled to 25°C, followed by the addition of ethyl acetate and water for extraction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on activated carbon, hydrogen gas, ethyl acetate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is this compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Methyl 5-amino-2-chloro-4-fluorobenzoate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro substituents on the benzene ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-amino-2-chloro-4-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 5-amino-2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLIRSFYJTUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441400 | |
| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141772-31-8 | |
| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 5-amino-2-chloro-4-fluorobenzoate in the synthesis of saflufenacil?
A: this compound serves as a crucial building block in the multi-step synthesis of saflufenacil []. It undergoes a series of reactions including conversion to an isocyanate, cyclization, methylation, hydrolysis, and finally coupling with N-methyl-N-isopropyl sulfamide to yield the final saflufenacil molecule.
Q2: How is the purity of this compound assessed in the synthesis process?
A: High-performance liquid chromatography (HPLC) analysis is employed to determine the purity of this compound, confirming a purity of 99.8% in the synthesis process []. This analytical technique ensures the quality and consistency of the intermediate, ultimately contributing to the successful production of saflufenacil.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)











![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)

